4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol
CAS No.: 926251-43-6
Cat. No.: VC3034383
Molecular Formula: C11H10ClNO2S
Molecular Weight: 255.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926251-43-6 |
|---|---|
| Molecular Formula | C11H10ClNO2S |
| Molecular Weight | 255.72 g/mol |
| IUPAC Name | 4-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol |
| Standard InChI | InChI=1S/C11H10ClNO2S/c1-15-10-4-7(2-3-9(10)14)11-13-8(5-12)6-16-11/h2-4,6,14H,5H2,1H3 |
| Standard InChI Key | YVNTZIITHJILNS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2=NC(=CS2)CCl)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=NC(=CS2)CCl)O |
Introduction
| Identifier Type | Value |
|---|---|
| CAS Number | 926251-43-6 |
| IUPAC Name | 4-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol |
| Molecular Formula | C₁₁H₁₀ClNO₂S |
| Molecular Weight | 255.72 g/mol |
| Standard InChI | InChI=1S/C11H10ClNO2S/c1-15-10-4-7(2-3-9(10)14)11-13-8(5-12)6-16-11/h2-4,6,14H,5H2,1H3 |
| Standard InChIKey | YVNTZIITHJILNS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2=NC(=CS2)CCl)O |
Table 1: Chemical identifiers for 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol
Structural Features and Properties
Molecular Structure
The compound features a thiazole ring (a five-membered heterocyclic ring containing nitrogen and sulfur atoms) connected to a methoxyphenol group. The thiazole ring bears a chloromethyl group at position 4, which serves as a reactive site for potential chemical modifications . The phenol ring has a methoxy substituent at position 2 and is connected to the thiazole at position 4 . This arrangement of functional groups creates a molecule with multiple sites for potential interaction with biological targets.
Physical and Chemical Properties
The physical and chemical properties of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol are summarized in Table 2:
| Property | Description |
|---|---|
| Physical State | Solid |
| Color | Not specified in literature |
| Solubility | Limited water solubility due to aromatic and heterocyclic components |
| Melting Point | Not specified in literature |
| LogP | Not specified in literature |
| Hydrogen Bond Donors | 1 (phenolic OH) |
| Hydrogen Bond Acceptors | 4 (N, O, O, S) |
| Reactive Groups | Chloromethyl group, phenolic OH, thiazole ring |
Table 2: Physical and chemical properties of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol
Reactivity Profile
The reactivity of this compound is primarily determined by its key functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, making it valuable for chemical modifications and derivatization. The phenolic hydroxyl group can participate in hydrogen bonding and can be targeted for esterification or etherification reactions. The thiazole ring, being electron-rich, can participate in various electrophilic reactions and coordination chemistry.
Comparison with Related Compounds
Several related compounds share structural similarities with 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol, particularly in their thiazole or oxazole core structures. Table 3 presents a comparison of our target compound with some structurally related molecules:
| Compound | CAS Number | Structural Relationship | Notable Differences |
|---|---|---|---|
| 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol | 926251-43-6 | Reference compound | - |
| 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole | 122994-69-8 | Contains oxazole instead of thiazole | Contains methyl group at position 5; oxazole ring instead of thiazole |
| 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide | Not specified | Contains acetamide linkage | Contains acetamide group instead of direct phenyl-thiazole connection |
| 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine | 923821-13-0 | Contains piperazine group | Chloro group on phenyl instead of chloromethyl on thiazole; piperazine group |
Table 3: Comparison of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol with structurally related compounds
These structural relationships highlight the versatility of thiazole-based scaffolds in chemical library development and the potential for exploring structure-activity relationships.
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